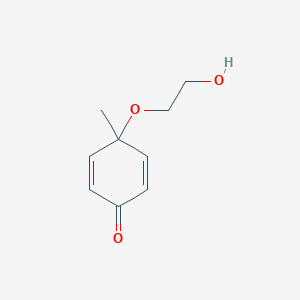![molecular formula C75H80 B12608508 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene] CAS No. 870892-79-8](/img/structure/B12608508.png)
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9'-spirobi[fluorene]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two or more rings are connected through a single atom. This particular compound is known for its applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent photophysical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the following steps:
Formation of the Fluorene Core: The initial step involves the synthesis of the fluorene core, which can be achieved through a Friedel-Crafts alkylation reaction.
Introduction of Hexyl Groups: The next step involves the introduction of hexyl groups at the 9-position of the fluorene core. This can be done using a Grignard reaction or a similar alkylation process.
Spiro Formation: The final step involves the formation of the spiro linkage. This can be achieved through a coupling reaction, such as a Suzuki coupling, where the two fluorene units are connected through a central spiro carbon atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo substitution reactions, particularly at the fluorene rings, where halogenation or nitration can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂), while nitration can be done using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or quinones, while reduction may produce alcohols or hydrocarbons.
科学的研究の応用
2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and other imaging techniques.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in biosensors.
Industry: The compound is widely used in the production of OLEDs and other optoelectronic devices due to its excellent light-emitting properties.
作用機序
The mechanism by which 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes a transition to an excited state. This excited state can then release energy in the form of light (fluorescence) or transfer energy to other molecules. The specific pathways and molecular targets involved depend on the application, such as energy transfer in OLEDs or fluorescence in imaging techniques.
類似化合物との比較
Similar Compounds
9,9-Dihexyl-2,7-dibromofluorene: Another fluorene derivative with similar applications in organic electronics.
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-di-n-octylfluorene: Used in the synthesis of polymer semiconductors.
9,9-Dihexylfluorene-2,7-diboronic acid: A precursor for the synthesis of polymer semiconductors.
Uniqueness
What sets 2,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)-9,9’-spirobi[fluorene] apart is its unique spiro linkage, which provides enhanced stability and photophysical properties. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other optoelectronic devices.
特性
CAS番号 |
870892-79-8 |
|---|---|
分子式 |
C75H80 |
分子量 |
981.4 g/mol |
IUPAC名 |
2',7'-bis(9,9-dihexylfluoren-2-yl)-9,9'-spirobi[fluorene] |
InChI |
InChI=1S/C75H80/c1-5-9-13-25-45-73(46-26-14-10-6-2)65-33-21-17-29-57(65)61-41-37-53(49-69(61)73)55-39-43-63-64-44-40-56(52-72(64)75(71(63)51-55)67-35-23-19-31-59(67)60-32-20-24-36-68(60)75)54-38-42-62-58-30-18-22-34-66(58)74(70(62)50-54,47-27-15-11-7-3)48-28-16-12-8-4/h17-24,29-44,49-52H,5-16,25-28,45-48H2,1-4H3 |
InChIキー |
RBMMZUOHPOBZDY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C57C8=CC=CC=C8C9=CC=CC=C79)C=C(C=C6)C1=CC2=C(C=C1)C1=CC=CC=C1C2(CCCCCC)CCCCCC)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


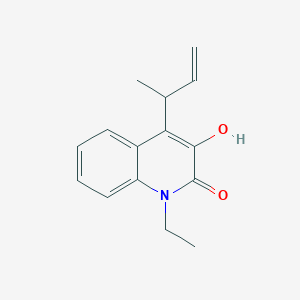

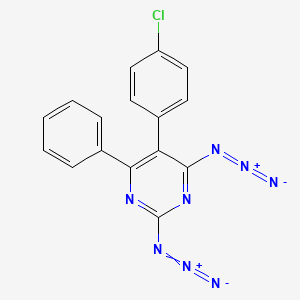
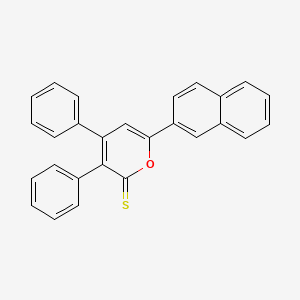
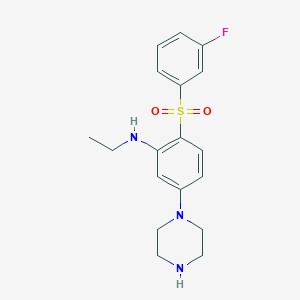
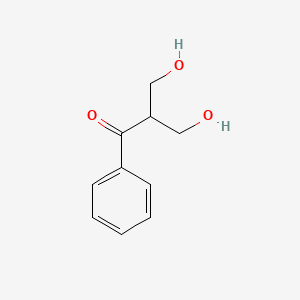
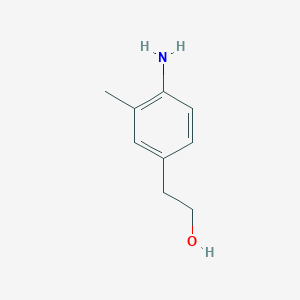
![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
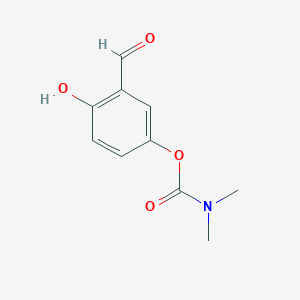
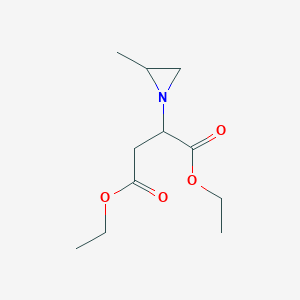
![4-{[3'-(Trifluoromethoxy)[1,1'-biphenyl]-3-yl]ethynyl}pyridine](/img/structure/B12608505.png)
